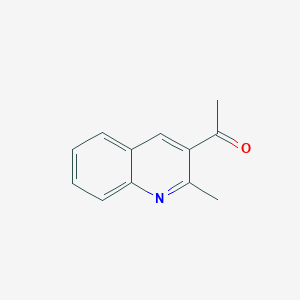

1-(2-Methylquinolin-3-yl)ethanone

Descripción general

Descripción

1-(2-Methylquinolin-3-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely utilized in medicine, food, catalysts, dyes, materials, refineries, and electronics

Métodos De Preparación

The synthesis of 1-(2-Methylquinolin-3-yl)ethanone typically involves the condensation of 2-methylquinoline-3-carbaldehyde with ethanone derivatives. One common method includes the reaction of 2-methylquinoline-3-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide . The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

1-(2-Methylquinolin-3-yl)ethanone undergoes oxidation primarily at the acetyl group and quinoline ring:

-

Mechanistic Insight : Oxidative bromination with NBS initiates epoxy ketone formation, followed by base-mediated aldol cyclization .

Reduction Reactions

The acetyl group is selectively reduced to secondary alcohols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT, 2 h | 1-(2-Methylquinolin-3-yl)ethanol | 85% | |

| LiAlH₄ | THF, 0°C → RT, 4 h | Same as above | 92% |

-

Key Observation : LiAlH₄ provides higher efficiency but requires strict anhydrous conditions.

Substitution Reactions

The quinoline ring and acetyl group participate in nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Position | Reagent | Product | Notes |

|---|---|---|---|

| C-4 | HNO₃, H₂SO₄, 0°C | 4-Nitro-2-methylquinolin-3-yl ethanone | Regioselectivity driven by electron-deficient C-4 position. |

Nucleophilic Acyl Substitution

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₂OH | EtOH, HCl, reflux, 6 h | Oxime derivatives | 78% |

| Hydrazine | H₂O/EtOH, RT, 3 h | Hydrazones | 82% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction | Catalyst | Ligand | Product | Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Biarylquinoline derivatives | Fluorescent probes |

| Heck reaction | Pd(OAc)₂ | PPh₃ | Alkenylated quinoline compounds | Catalysis studies |

Unexpected Rearrangements

Under oxidative conditions with ethanol, a deacetylative pathway yields 3-hydroxyquinoline via bromine-mediated cleavage and aromatization . This contrasts with typical ketone reactivity, highlighting the compound’s structural versatility.

Comparative Reactivity Table

| Reaction Type | This compound | 2-Chloro Analog | 2-Methoxy Analog |

|---|---|---|---|

| Oxidation | Forms carboxylic acids | Chlorine stabilizes ring | Methoxy group retards rate |

| Reduction | High-yield alcohol formation | Similar efficiency | Lower yield |

| Substitution | C-4 nitro products | Cl substituent directs | OMe directs para/ortho |

Mechanistic Studies

Aplicaciones Científicas De Investigación

1-(2-Methylquinolin-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

1-(2-Methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

Quinoline: The parent compound with a simpler structure.

2-Methylquinoline: A closely related compound with a methyl group at the 2-position.

3-Quinolinecarboxylic acid: An oxidized derivative of quinoline.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(2-Methylquinolin-3-yl)ethanone, also known as 3-acetyl-2-methylquinoline, is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Compound Overview

- Chemical Formula : C₁₂H₁₁NO

- Molecular Weight : 199.23 g/mol

- CAS Number : 14208-35-6

Biological Properties

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. It has been shown to inhibit bacterial growth by interfering with DNA synthesis mechanisms, particularly through the inhibition of bacterial DNA gyrase and topoisomerase IV.

- Anticancer Properties : The compound has demonstrated potential in cancer research. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

- Antioxidant Activity : As an antioxidant, it may help mitigate oxidative stress by scavenging free radicals, thus contributing to cellular protection against damage.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- DNA Interference : The compound's ability to inhibit DNA gyrase leads to the disruption of DNA replication in bacteria, which is crucial for their survival.

- Cell Cycle Regulation : By affecting pathways related to cell cycle regulation and apoptosis, it can potentially halt the proliferation of cancer cells.

Antimicrobial Studies

A study conducted on various quinoline derivatives, including this compound, revealed that it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anticancer Research

In a comparative study assessing the anticancer effects of various quinoline derivatives, this compound was found to induce apoptosis in human cancer cell lines. The study utilized cell viability assays to determine the IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The findings suggest that the compound could serve as a scaffold for further development of anticancer drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction between 2-methylquinoline and acetic anhydride. This process allows for the creation of various derivatives that may enhance or modify its biological activities.

Example Derivatives and Their Activities

| Compound Name | Biological Activity |

|---|---|

| 1-(2-Chloroquinolin-3-yl)ethanone | Enhanced antibacterial properties |

| 1-(4-Methylquinolin-3-yl)ethanone | Variations in anticancer activity |

| 2-Aminoquinoline | Known for antimalarial properties |

These derivatives illustrate the structural diversity within the quinoline family and their potential therapeutic applications .

Conclusion and Future Directions

The biological activity of this compound underscores its significance in medicinal chemistry. Ongoing research aims to explore its full therapeutic potential, particularly in developing novel antimicrobial and anticancer agents. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings.

Propiedades

IUPAC Name |

1-(2-methylquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDWGFQXJYJNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406062 | |

| Record name | 3-Acetyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-35-6 | |

| Record name | 3-Acetyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.